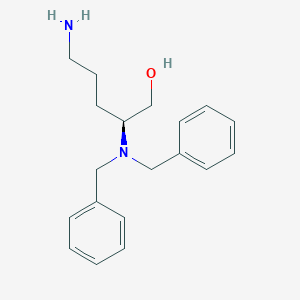

(S)-5-Amino-2-(dibenzylamino)pentan-1-ol

Description

Properties

CAS No. |

288588-10-3 |

|---|---|

Molecular Formula |

C19H26N2O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(2S)-5-amino-2-(dibenzylamino)pentan-1-ol |

InChI |

InChI=1S/C19H26N2O/c20-13-7-12-19(16-22)21(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11,19,22H,7,12-16,20H2/t19-/m0/s1 |

InChI Key |

IIKHFTFCOPHXPW-IBGZPJMESA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCN)CO |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[C@@H](CCCN)CO |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(CCCN)CO |

sequence |

X |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to three analogues with modified amino or hydroxyl groups:

| Compound Name | Substituents/Modifications | Key Applications | Molecular Weight (g/mol) |

|---|---|---|---|

| (S)-5-Amino-2-(dibenzylamino)pentan-1-ol | Dibenzylamino group, primary amine, secondary alcohol | Ritonavir synthesis, chiral intermediates | ~340 (estimated) |

| 5-(Diethylamino)pentan-1-ol | Diethylamino group, primary alcohol | Laboratory chemical, chemical manufacturing | 145.25 |

| 5-(Dimethylamino)pent-2-en-1-ol | Dimethylamino group, conjugated alkene, alcohol | Pharmaceuticals, materials science | 129.2 |

| 5-Amino-2,2-dimethylpentan-1-ol | Dimethyl branching, primary amine, alcohol | Intermediate in organic synthesis | 131.2 |

Key Observations :

- Hydroxyl Group Positioning: The secondary alcohol in (S)-5-Amino-2-(dibenzylamino)pentan-1-ol contrasts with primary alcohols in 5-(diethylamino)pentan-1-ol and 5-(dimethylamino)pent-2-en-1-ol, affecting hydrogen-bonding capacity and solubility .

- Conformational Rigidity: The conjugated alkene in 5-(dimethylamino)pent-2-en-1-ol introduces planar rigidity absent in the saturated backbone of the target compound, altering reactivity in cyclization or polymerization reactions .

Physicochemical Properties

- Boiling Point: 5-(Diethylamino)pentan-1-ol has a documented boiling point of 224.3°C at 760 mmHg . Data for the target compound is unavailable, but its higher molecular weight suggests a higher boiling point.

- Solubility: The dibenzylamino group in the target compound likely reduces water solubility compared to dimethyl or diethyl analogues, which are more polar .

- Chirality: Only the target compound and 5-(dimethylamino)pent-2-en-1-ol are explicitly synthesized with stereochemical control, enabling applications in enantioselective synthesis .

Preparation Methods

Starting Material and General Synthetic Strategy

The synthesis of (S)-5-Amino-2-(dibenzylamino)pentan-1-ol typically begins from chiral β-amino alcohol precursors such as (S)-alaninol derivatives or N,N-dibenzylated β-alaniol compounds. The key synthetic challenge is the regio- and stereoselective installation of the dibenzylamino group at the 2-position and the amino group at the 5-position of the pentanol backbone.

Regio- and Stereoselective Halogenation and Aziridinium Ion Intermediates

A prominent method involves the formation of aziridinium ions from N,N-dibenzylated β-amino alcohols, which then undergo regioselective nucleophilic ring opening. For example, (S)-1a, an N,N-dibenzylated β-alaniol, is treated with halogenating agents such as diethylaminosulfur trifluoride (DAST) to form β-halo amines. The aziridinium ion intermediate undergoes nucleophilic attack preferentially at the more hindered methine carbon (C2), leading to stereoselective formation of β-fluoro amines or other substituted derivatives.

Table 1: Representative Halogenation and Nucleophilic Ring Opening Conditions

| Entry | Starting Material | Halogenating Agent | Nucleophile | Solvent | Temperature | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|---|---|

| 1 | (S)-1a | DAST (1.2 equiv) | F^- | CH2Cl2 | 0°C to RT | - | High (major product) |

| 2 | (S)-1a | Br2 | NaCN | CH3CN/H2O | RT | 74 | >99% |

This approach enables the preparation of stereochemically enriched β-amino nitriles and related compounds, which can be further transformed into the target amino alcohol.

One-Pot Bromination and Nucleophilic Substitution

A one-pot procedure combining bromination of the β-alaniol followed by nucleophilic substitution has been demonstrated to efficiently yield enantiomerically enriched building blocks. The reaction conditions often include the presence of halo-sequestering agents such as Ag2CO3, AgNO3, or AgCN to facilitate selective ring opening and suppress side reactions.

Photoredox Catalyzed Amino Alcohol Synthesis

An alternative modern approach involves photocatalyzed synthesis using α,β-unsaturated aldehydes and aminating reagents under visible light irradiation with eosin Y as a photocatalyst. This method proceeds under mild conditions (room temperature, green LED light) and offers high yields (62-92%) of substituted amino alcohols with good stereochemical control.

- Substrates: α,β-unsaturated aldehydes (1.0 mmol)

- Photocatalyst: Eosin Y (2 mol%)

- Aminating reagent: 1.0 equiv.

- Solvent: Methanol (3 mL)

- Irradiation: Green LEDs (2.50 W, λ = 535 nm)

- Reaction time: 40–180 minutes

- Workup: Extraction with ethyl acetate, drying, and silica gel chromatography

This method has been successfully applied to synthesize dibenzylamino-substituted amino alcohols analogous to (S)-5-Amino-2-(dibenzylamino)pentan-1-ol.

Diastereoselective Oxyhomologation via Masked Acyl Cyanide (MAC)

A highly efficient route to related dibenzylamino alcohols involves a three-component reaction of protected α-amino aldehydes, alcohols, and α-silyloxymalononitrile. This MAC oxyhomologation proceeds with high diastereoselectivity controlled by Felkin-Anh interaction models, enabling the synthesis of protected α-hydroxy-β-amino acid derivatives in high overall yields (up to 66% over three steps).

This approach has been exploited for the synthesis of (2S,3S)-allophenylnorstatin derivatives, structurally related to the target compound, offering a strategic precedent for stereoselective preparation.

Purification and Characterization

Purification of the synthesized amino alcohols is typically achieved by column chromatography on silica gel, using solvent systems such as ethyl acetate/hexanes or dichloromethane with additives (e.g., DMA, aqueous NH4OH) to improve separation of stereoisomers and impurities.

Characterization data commonly include:

- ^1H and ^13C NMR spectroscopy for structural confirmation and stereochemical assignment

- High-resolution mass spectrometry (HRMS) for molecular weight verification

- Optical rotation measurements to confirm enantiomeric purity

- IR spectroscopy for functional group identification

Q & A

Q. What are the optimal synthetic routes for (S)-5-Amino-2-(dibenzylamino)pentan-1-ol, and how can enantiomeric purity be ensured?

- Methodological Answer : A common approach involves reductive amination of a ketone precursor using NaHB(OAc)₃ as a mild reducing agent. For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) can be employed. Post-synthesis, chiral HPLC or capillary electrophoresis should validate enantiomeric excess (ee) . Key Steps :

- Precursor preparation: React dibenzylamine with a cyclic ketone under acidic conditions.

- Stereocontrol: Use chiral ligands during reduction to favor the (S)-configuration.

- Validation: Compare NMR chemical shifts (e.g., δ 3.38–3.32 ppm for axial protons) and optical rotation values with literature data .

Q. How can the structure and purity of (S)-5-Amino-2-(dibenzylamino)pentan-1-ol be confirmed?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic signals (e.g., δ 7.20–7.31 ppm for dibenzyl aromatic protons; δ 2.20–2.60 ppm for cyclohexyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 378 [M+H] for related dibenzylamino compounds) .

- Chiral Chromatography : Use a Chiralpak® column with hexane/isopropanol gradients to resolve enantiomers .

Q. What purification strategies are effective for isolating (S)-5-Amino-2-(dibenzylamino)pentan-1-ol?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/MeOH/NH₃·H₂O) to separate diastereomers or impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity.

Advanced Research Questions

Q. How can researchers resolve contradictory data on reaction yields when synthesizing (S)-5-Amino-2-(dibenzylamino)pentan-1-ol?

- Methodological Answer : Yield discrepancies often arise from steric hindrance at the dibenzylamino group. To address this:

- Kinetic Analysis : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify rate-limiting steps.

- Solvent Optimization : Replace polar aprotic solvents (e.g., THF) with DCM to reduce steric crowding .

- Catalyst Screening : Test alternative reductants (e.g., LiAlH₄ vs. NaHB(OAc)₃) to improve selectivity .

Q. What role does the dibenzylamino group play in the compound’s reactivity and stereochemical outcomes?

- Methodological Answer : The dibenzylamino group:

- Steric Effects : Hinders nucleophilic attack at the adjacent carbon, directing reactivity to the amino-pentanol backbone .

- Chiral Induction : Stabilizes transition states via π-π interactions between benzyl rings, favoring the (S)-configuration .

- Protecting Group : Can be selectively deprotected using H₂/Pd-C to generate primary amines for downstream functionalization .

Q. How can researchers troubleshoot low enantiomeric excess (ee) in asymmetric syntheses of this compound?

- Methodological Answer :

- Catalyst Optimization : Screen chiral ligands (e.g., BINOL derivatives) to enhance stereoselectivity .

- Temperature Control : Perform reactions at lower temperatures (e.g., 0–5°C) to reduce racemization .

- Additives : Introduce achiral templates (e.g., Mg(OTf)₂) to stabilize the transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.